5-Chloro-2-(1-chloroethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
5-chloro-2-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChI Key |
SRFMELCSECVOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Contextualization Within Halopyridine Chemistry
Halopyridines are pyridine (B92270) rings substituted with one or more halogen atoms. Their chemistry is rich and varied, largely dictated by the electron-withdrawing nature of the nitrogen atom and the halogen substituents, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). lifechemicals.comwikipedia.org The position of the halogen atom significantly influences the regioselectivity of these reactions. For instance, halogens at the 2- and 4-positions are particularly susceptible to displacement by nucleophiles. wikipedia.orgscbt.com
The synthesis of halopyridines can be achieved through several routes, including direct halogenation of pyridine, which often requires harsh conditions and can lead to mixtures of products, or through functional group interconversion, such as the Sandmeyer reaction of aminopyridines or the treatment of hydroxypyridines with chlorinating agents like phosphorus oxychloride. scbt.com More modern approaches focus on developing milder and more selective C-H halogenation methods. nih.gov
5-Chloro-2-(1-chloroethyl)pyridine fits within this class as a di-substituted pyridine. The chlorine atom at the 5-position is generally less reactive towards SNAr compared to a halogen at the 2- or 4-position. However, its presence electronically influences the reactivity of the entire pyridine scaffold. The 1-chloroethyl group at the 2-position introduces another layer of reactivity. The chlorine atom on this side chain is benzylic-like and thus highly susceptible to nucleophilic substitution, providing a handle for further molecular elaboration.
Significance As a Chiral and Dihalogenated Building Block
The dual features of dihalogenation and chirality impart significant value to 5-Chloro-2-(1-chloroethyl)pyridine as a synthetic building block. Dihalogenated organic compounds are versatile intermediates, allowing for sequential and site-selective reactions to introduce different functional groups.
The most distinguishing feature of this compound is the stereocenter at the first carbon of the ethyl group. The synthesis of this compound would typically result in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, or the development of an asymmetric synthesis, is crucial for its application in medicinal chemistry and other fields where stereochemistry is critical for biological activity. nih.gov
While direct studies on the resolution of this compound are not widely reported, research on analogous compounds provides a clear precedent. For example, the enzymatic kinetic resolution of a similar class of compounds, (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines, has been successfully demonstrated. In one study, Candida antarctica lipase (B570770) B was used to selectively acetylate the (R)-enantiomer of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine, achieving an enantiomeric excess of 94% for the remaining (S)-amine at 55% conversion. lifechemicals.com This highlights a powerful strategy for obtaining enantiomerically enriched building blocks of this type.
Table 1: Enzymatic Resolution of a (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridine Derivative Data sourced from a study on analogous compounds, illustrating the potential for chiral resolution.
| Substrate | Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee) of Substrate | Conversion |
| (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine | Candida antarctica lipase B | Ethyl acetate | Ethyl acetate | 94% | 55% |
The ability to access enantiomerically pure forms of this compound would make it a valuable chiral building block. Such building blocks are in high demand for the synthesis of complex target molecules, as they can be used to introduce specific stereochemistry, which is often a key determinant of a molecule's therapeutic efficacy. nih.govpatsnap.com
Overview of Research Trajectories for 5 Chloro 2 1 Chloroethyl Pyridine
Stereoselective Synthesis of this compound
A logical approach to achieving stereoselectivity would involve the asymmetric reduction of a ketone precursor, followed by a stereospecific chlorination.
Enantioselective Approaches
An enantioselective synthesis could theoretically begin with the precursor 5-chloro-2-acetylpyridine . This ketone could be subjected to enantioselective reduction to yield the chiral alcohol, (R)- or (S)-1-(5-chloropyridin-2-yl)ethanol . This transformation is a common procedure in organic synthesis and can be achieved using various chiral catalysts or reagents. The subsequent conversion of the chiral alcohol to the final chloroalkane product using a reagent like thionyl chloride would need to be carefully controlled to manage the stereochemical outcome at the chiral center.
Diastereoselective Routes
Diastereoselective routes would typically involve reacting the precursor, 5-chloro-2-acetylpyridine, with a chiral auxiliary. For instance, a strategy analogous to the synthesis of 1-(pyridin-2-yl)ethan-1-amine could be adapted. youtube.com This would involve forming a chiral imine or related derivative, followed by a diastereoselective addition of a methyl group (e.g., via a Grignard reagent), and subsequent conversion of the resulting amine to a chloride. This multi-step process would generate diastereomers that could potentially be separated.
Exploration of Novel Precursors and Starting Materials for this compound
The most direct and logical precursor for the target compound is 5-chloro-2-acetylpyridine . Synthesis of this key intermediate is documented. One established method involves a Grignard reaction, for example, reacting 5-bromo-2-chloropyridine (B1630664) with an isopropylmagnesium chloride-lithium chloride complex, followed by quenching with N-methoxy-N-methylacetamide. chemicalbook.com
Another plausible precursor is 5-chloro-2-ethylpyridine (B1612061) . The synthesis of this compound could be followed by a radical chlorination step targeting the benzylic position of the ethyl group. However, controlling such a reaction to achieve mono-chlorination without side-products could be challenging.
| Precursor | Synthetic Utility |
| 5-chloro-2-acetylpyridine | Can be reduced to the corresponding alcohol, which is a direct precursor to the final product via chlorination. Allows for stereoselective reduction. |
| 1-(5-chloropyridin-2-yl)ethanol | A direct precursor that only requires chlorination of the alcohol group. It can be synthesized stereoselectively. |
| 5-chloro-2-ethylpyridine | Could potentially be converted to the target via direct side-chain chlorination, though selectivity may be low. |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to a hypothetical synthesis would focus on improving the efficiency and reducing the environmental impact of the proposed reaction steps. chemijournal.comresearchgate.net
Solvent-Free and Alternative Solvent Methods
In the proposed synthesis from 5-chloro-2-acetylpyridine, the reduction of the ketone to the alcohol could be explored using catalytic transfer hydrogenation in greener solvents like water or ethanol, moving away from traditional volatile organic solvents. mdpi.com Some reactions, such as those using grinding techniques, can sometimes be performed under solvent-free conditions, which would be an ideal green approach. chemijournal.com
Catalytic Synthesis Innovations
The use of catalysts is a cornerstone of green chemistry. For the key reduction step, employing a highly efficient and reusable heterogeneous catalyst for the hydrogenation of 5-chloro-2-acetylpyridine would be a primary goal. This avoids the use of stoichiometric metal hydride reagents, which generate significant waste. For the chlorination step, investigating catalytic methods that could replace traditional reagents like thionyl chloride or phosphorus chlorides would represent a significant green innovation. patsnap.com
Flow Chemistry and Continuous Processing for this compound Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced control over reaction parameters, improved safety profiles for hazardous reactions, and the potential for seamless in-line monitoring and purification. While specific literature on the flow synthesis of this compound is not abundant, the principles can be readily applied based on known transformations of related compounds, such as the flow synthesis of 2-chloro-5-(chloromethyl)pyridine derivatives researchgate.net.
A plausible flow-based approach to this compound would involve the side-chain chlorination of 5-chloro-2-ethylpyridine. A typical setup would consist of a microreactor or a packed-bed reactor, through which a solution of the starting material and a chlorinating agent are continuously pumped.
Proposed Flow Synthesis Setup:
A solution of 5-chloro-2-ethylpyridine in a suitable solvent (e.g., carbon tetrachloride or a chlorinated benzotrifluoride) google.com would be mixed with a stream of a chlorinating agent, such as sulfuryl chloride or chlorine gas, often with a radical initiator like azobisisobutyronitrile (AIBN). This mixture would then pass through a heated reactor coil. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to maximize the yield of the desired monochlorinated product while minimizing the formation of dichlorinated and other byproducts.
The output from the reactor could then be passed through an in-line quenching and separation module to neutralize any unreacted reagents and isolate the crude product, which could then be directed to a continuous purification system, such as preparative chromatography.
Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound
| Parameter | Value/Range | Purpose |
| Starting Material | 5-chloro-2-ethylpyridine | Precursor molecule |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Provides electrophilic chlorine |
| Initiator | AIBN or UV irradiation | Initiates radical chain reaction |
| Solvent | Carbon Tetrachloride | Inert solvent for radical reactions |
| Reactor Type | Packed-bed or Microreactor | Provides high surface area-to-volume ratio |
| Temperature | 60-100 °C | To initiate and sustain the reaction |
| Residence Time | 5-20 minutes | To control reaction completion |
| Stoichiometry | 1:1.1 (Substrate:NCS) | To favor monochlorination |
This approach offers significant advantages over traditional batch processing, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved heat transfer, and more consistent product quality.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of any chemical synthesis is a critical step in developing a robust and economically viable process. For the synthesis of this compound from 5-chloro-2-ethylpyridine, several key parameters would need to be systematically investigated to maximize the yield and purity of the final product.
The synthesis of the precursor, 5-chloro-2-ethylpyridine, has been reported with yields of 81-83% and purity greater than 98% google.com. The subsequent side-chain chlorination is the critical step to optimize. Key variables include the choice of chlorinating agent, the reaction temperature, the concentration of reactants, and the use of a catalyst or initiator.
Key Optimization Parameters:
Chlorinating Agent: While chlorine gas under UV irradiation is a common method for side-chain chlorination google.comyoutube.com, other reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) could offer better selectivity and milder reaction conditions. The choice of agent will significantly impact the reaction profile and byproduct formation.
Reaction Temperature: The temperature must be high enough to initiate the radical chlorination but not so high as to cause degradation of the product or promote unwanted side reactions, such as further chlorination or elimination.
Catalyst/Initiator: For radical chlorination, a radical initiator like AIBN or dibenzoyl peroxide is typically required. The concentration of the initiator will affect the rate of reaction and must be optimized to ensure a controlled reaction.
Solvent: The choice of solvent is crucial. It must be inert to the reaction conditions and capable of dissolving the reactants. Solvents like carbon tetrachloride or dichlorobenzene are often used for radical chlorination reactions.
Table 2: Optimization Matrix for the Synthesis of this compound
| Parameter | Range to be Tested | Desired Outcome |
| Temperature (°C) | 50 - 120 | Maximize yield, minimize byproducts |
| Reaction Time (h) | 1 - 8 | Achieve full conversion of starting material |
| Molar Ratio (Substrate:Reagent) | 1:1 to 1:1.5 | Favor monochlorination over dichlorination |
| Initiator Concentration (mol%) | 0.1 - 5 | Control reaction rate and initiation |
By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.
Total Synthesis Strategies Involving this compound as a Key Intermediate
While there are no currently published total syntheses that explicitly use this compound as a key intermediate, its structure suggests significant potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The chloroethyl side chain provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor:
The 5-chloro-2-pyridyl moiety is a common scaffold in a number of biologically active compounds. The 1-chloroethyl group can be used to introduce a side chain that could interact with a specific binding pocket of a target enzyme, such as a protein kinase.
A hypothetical synthetic route could involve the reaction of this compound with a substituted amine or thiol to introduce a side chain designed to target a specific biological receptor. For example, reaction with a complex amine could lead to the formation of a novel compound with potential kinase inhibitory activity.
Scheme 1: Hypothetical Total Synthesis Involving this compound
In this hypothetical scheme, the initial step is the optimized synthesis of the target compound. The second step showcases its utility as an intermediate, where the chloroethyl group is displaced by a complex amine to generate a final product with potential therapeutic applications. The development of such synthetic strategies highlights the importance of preparing and characterizing novel building blocks like this compound.
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The carbon atom of the ethyl group bonded to chlorine is a secondary carbon, which makes it susceptible to nucleophilic substitution. This process involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The specific pathway for this substitution is highly dependent on the reaction conditions.
SN1 and SN2 Reaction Pathways
Nucleophilic substitution at the secondary carbon of the 1-chloroethyl group can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. masterorganicchemistry.comyoutube.com
SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group (Cl⁻) to form a secondary carbocation intermediate. youtube.comyoutube.com This carbocation is then rapidly attacked by a nucleophile. The stability of the carbocation is a critical factor; in this case, the resulting secondary carbocation would be adjacent to the pyridine (B92270) ring, which can offer some degree of resonance stabilization. This pathway is favored by polar protic solvents (like water or ethanol) and weaker nucleophiles. youtube.comyoutube.com
SN2 (Substitution, Nucleophilic, Bimolecular): This mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). youtube.com This process involves a five-membered transition state. masterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com
The choice between these two pathways is a competitive balance influenced by several factors, as detailed in the table below.
| Factor | SN1 Pathway Favorability | SN2 Pathway Favorability | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | The substrate has a secondary alkyl halide, which can undergo both SN1 and SN2 reactions. youtube.com |
| Nucleophile Strength | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a key experimental variable to direct the mechanism. |
| Solvent | Polar protic solvents stabilize the carbocation intermediate. youtube.com | Polar aprotic solvents do not solvate the nucleophile as strongly. | The reaction environment can be tailored to favor one pathway over the other. |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride (Cl⁻) is a competent leaving group for both mechanisms. |
Influence of Steric and Electronic Factors on Reactivity
Both steric and electronic effects significantly modulate the reactivity of the chloroethyl group.
Steric Factors: The presence of a methyl group on the carbon bearing the chlorine atom (a 1-chloroethyl group) presents more steric bulk than a simple chloromethyl group (-CH₂Cl). This increased steric hindrance impedes the backside attack required for an SN2 reaction, thus slowing its rate compared to a primary analogue like 5-chloro-2-(chloromethyl)pyridine. masterorganicchemistry.com
Electronic Factors: The pyridine ring and the chlorine atom at the 5-position are both electron-withdrawing. This electronic pull influences the stability of the transition states and intermediates. In an SN1 reaction, the electron-withdrawing nature of the 5-chloropyridin-2-yl group can destabilize the adjacent carbocation intermediate, potentially disfavoring this pathway. Conversely, in an SN2 reaction, these electron-withdrawing groups can polarize the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Reactions at the Pyridine Ring System of this compound
The pyridine ring itself possesses a distinct reactivity profile, heavily influenced by the electronegative nitrogen atom and the chloro substituent.
Electrophilic Aromatic Substitution (EAS) Investigations
Pyridine is generally considered a π-deficient aromatic system and is highly unreactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqgcwgandhinagar.com This low reactivity is due to two primary reasons:
The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq
In the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqwikipedia.org The positive charge on the nitrogen further deactivates the ring, making it even less susceptible to electrophilic attack.
The presence of the chlorine atom at the 5-position, being an electron-withdrawing group, further deactivates the ring. Therefore, subjecting this compound to standard EAS conditions is unlikely to result in substitution on the pyridine ring. wikipedia.orgmasterorganicchemistry.com If a reaction were forced under extremely vigorous conditions, substitution would be predicted to occur at the C-3 or C-5 positions, meta to the deactivating nitrogen atom. slideshare.net
Nucleophilic Aromatic Substitution (NAS) Studies
In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the 2- or 4-positions. uoanbar.edu.iqvaia.com The nitrogen atom can effectively stabilize the negative charge in the intermediate (a Meisenheimer complex) via resonance. vaia.comlibretexts.org
In this compound, the only halogen directly on the ring is at the 5-position (which is equivalent to the 3-position relative to the nitrogen). Nucleophilic attack at this position is not favored because the resulting anionic intermediate cannot delocalize the negative charge onto the electronegative nitrogen atom. uoanbar.edu.iqvaia.com Therefore, the chlorine atom at the 5-position is not expected to be readily displaced by nucleophiles under typical NAS conditions. The primary site of nucleophilic attack on this molecule remains the more reactive 1-chloroethyl side chain.
Metalation and Cross-Coupling Reactions
While classical EAS and NAS reactions on the ring are challenging, modern synthetic methods offer alternative routes for functionalization. Metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the site of a halogen.
The chlorine atom at the 5-position of the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions typically involve an organometallic reagent and a transition metal catalyst (commonly palladium-based). uzh.ch This approach allows for the introduction of a wide variety of aryl, alkyl, or amino groups at the C-5 position, bypassing the limitations of traditional EAS and NAS reactions. Directed ortho-metalation, using a strong base like an organolithium reagent, could also be explored to functionalize the ring at a position adjacent to an existing directing group, although the reactivity would need to be carefully controlled to avoid reaction at the chloroethyl side chain.
Radical Reactions and Polymerization Involving this compound
The reactivity of this compound in radical reactions is dictated by the two chloro-substituents and the pyridine ring itself. The C-Cl bond in the 1-chloroethyl group is susceptible to homolytic cleavage under thermal or photochemical conditions to generate a secondary radical at the carbon adjacent to the pyridine ring. This radical is stabilized by resonance with the pyridine ring.
Modern synthetic methods, such as photoredox catalysis, could be employed to generate this radical intermediate under mild conditions. acs.org For instance, iridium-based photocatalysts have been used for the cross-coupling of related chloromethyl-substituted pyridone derivatives by generating a benzylic-type radical. acs.org A similar approach could potentially be applied to this compound to facilitate carbon-carbon or carbon-heteroatom bond formation at the ethyl side chain. The reaction would likely proceed via single electron transfer (SET) from the excited photocatalyst to the chloroethyl group, leading to the cleavage of the C-Cl bond.
Another significant radical pathway for this compound is radical polymerization. This process would likely be preceded by an elimination reaction to form the monomer, 5-chloro-2-vinylpyridine. Vinylpyridines, such as 4-vinylpyridine (B31050) (4VP), are known to undergo radical polymerization to form polymers like poly(vinylpyridine). acs.org Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully used for the controlled polymerization of vinylpyridines, sometimes initiated from surfaces to create modified materials. researchgate.netacs.orgjst.go.jp It is therefore plausible that 5-chloro-2-vinylpyridine, derived from this compound, could act as a monomer in similar polymerization reactions. The polymerization would be initiated by a radical species, which adds to the vinyl group, generating a new radical that can then propagate by adding to subsequent monomer units.
Elimination Reactions and Formation of Unsaturated Derivatives
This compound can undergo elimination of hydrogen chloride (HCl) from the chloroethyl side chain to form the unsaturated derivative, 5-chloro-2-vinylpyridine. This reaction is a dehydrohalogenation and can proceed through various mechanisms, primarily E1, E2, or E1cB, depending on the reaction conditions, particularly the strength of the base used. libretexts.orglibretexts.org
E2 Mechanism: A strong, non-nucleophilic base would favor a bimolecular (E2) elimination. dalalinstitute.com This is a concerted, one-step process where the base abstracts a proton from the methyl group (the β-carbon) at the same time as the chloride ion leaves from the α-carbon. bits-pilani.ac.in
E1 Mechanism: In the presence of a weak base or in a polar, protic solvent, a unimolecular (E1) mechanism may operate. libretexts.org This involves the initial, slow departure of the chloride ion to form a secondary carbocation intermediate. This carbocation is stabilized by the adjacent pyridine ring. A weak base then abstracts the β-proton to form the double bond. libretexts.org
E1cB Mechanism: Given the electron-withdrawing nature of the pyridine ring, which increases the acidity of the β-hydrogens, an E1cB (Elimination Unimolecular Conjugate Base) mechanism is also possible, especially with a strong base. libretexts.org In a study of related 2-(chloroethyl)pyridines, methylation of the pyridine nitrogen, which greatly enhances its electron-withdrawing capacity, was found to accelerate the elimination reaction by a factor of 10⁴ to 10⁶, proceeding through an E1cB mechanism. nih.gov This suggests that the electronic properties of the pyridine ring play a crucial role in the elimination pathway.
The primary product of these elimination reactions is 5-chloro-2-vinylpyridine. According to Zaitsev's Rule , elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. chadsprep.commasterorganicchemistry.com In the case of this compound, there is only one β-carbon with hydrogens, so only one alkene product, 5-chloro-2-vinylpyridine, can be formed. pearson.comvaia.com
| Elimination Mechanism | Base Strength | Key Feature | Product |
| E2 | Strong | Concerted, single step | 5-chloro-2-vinylpyridine |
| E1 | Weak | Carbocation intermediate | 5-chloro-2-vinylpyridine |
| E1cB | Strong | Carbanion intermediate, favored by acidic β-H | 5-chloro-2-vinylpyridine |
Rearrangement Reactions and Their Mechanisms
The structure of this compound allows for the possibility of rearrangement reactions, particularly those involving carbocation intermediates. The formation of a secondary carbocation at the α-carbon of the ethyl group upon departure of the chloride ion opens up pathways for skeletal reorganization.
A prominent class of such reactions is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center to form a more stable carbocation. wikipedia.orglibretexts.org While the initial secondary carbocation in this case is already stabilized by the adjacent pyridine ring, rearrangements could still occur under certain conditions, for example, if a subsequent reaction step is favored from a rearranged intermediate. The general principle of the Wagner-Meerwein rearrangement involves the migration of a group to a neighboring electron-deficient carbon. jk-sci.com Such rearrangements are well-documented in organic chemistry and have been observed in heterocyclic systems. chemrxiv.orgacs.org
In the context of this compound, a hypothetical 1,2-hydride shift from the β-carbon to the α-carbocation would lead to a primary carbocation, which is less stable, making this specific shift unlikely. However, if the pyridine ring itself were to participate in the rearrangement, more complex transformations could be envisaged, although such reactions are less common for simple pyridines compared to more complex heterocyclic frameworks. Other types of rearrangements, like the Claisen rearrangement, are also known but require a different structural motif (an allyl vinyl ether) and are not directly applicable here. youtube.com
Regioselectivity and Stereoselectivity in Transformations of this compound
Regioselectivity refers to the preference for reaction at one position over another. In this compound, regioselectivity can be considered for reactions on the pyridine ring and on the side chain.
For reactions on the pyridine ring, such as electrophilic aromatic substitution, the existing substituents heavily influence the position of attack. The pyridine nitrogen is deactivating towards electrophiles, as is the chloro group at the 5-position. The combined deactivating effect would make electrophilic substitution difficult. If it were to occur, the directing effects of the substituents would need to be considered. For nucleophilic aromatic substitution, the electron-withdrawing chloro group can activate the ring, but such reactions typically require harsh conditions. Studies on the synthesis of 2,5-disubstituted pyridines often involve building the ring from acyclic precursors to control regioselectivity. researchgate.net
For reactions on the side chain, the elimination of HCl is regioselective by default, as there is only one β-carbon from which a proton can be abstracted, leading exclusively to 5-chloro-2-vinylpyridine.
Stereoselectivity is a critical aspect of the reactivity of this compound, as it is a chiral molecule with a stereocenter at the carbon atom of the ethyl group bonded to chlorine.
Reactions that involve this stereocenter can be stereoselective or stereospecific. masterorganicchemistry.com For example, a nucleophilic substitution reaction at this center could proceed via an Sₙ2 mechanism, which would result in an inversion of the stereochemistry, or via an Sₙ1 mechanism, which would lead to a racemic mixture of products through a planar carbocation intermediate.
In elimination reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product, a phenomenon known as stereospecificity. khanacademy.org For an E2 reaction, a specific dihedral angle (typically 180°, or anti-periplanar) is required between the departing hydrogen and the leaving group. youtube.com If this compound were part of a more rigid cyclic system, only one diastereomer might be able to achieve this geometry, thus leading to a highly stereoselective reaction.
| Reaction Type | Regioselectivity Aspect | Stereoselectivity Aspect |
| Nucleophilic Substitution (Side Chain) | Occurs at the α-carbon of the ethyl group. | Can be stereospecific (Sₙ2, inversion) or non-stereoselective (Sₙ1, racemization). |
| Elimination (Side Chain) | Forms only 5-chloro-2-vinylpyridine (one possible regioisomer). | Can be stereoselective (e.g., E2 mechanism prefers anti-periplanar geometry). |
| Substitution (Pyridine Ring) | Governed by the directing effects of the N, Cl, and chloroethyl groups. | Not applicable for substitution on the aromatic ring itself. |
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 1 Chloroethyl Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Chloro-5-(chloromethyl)pyridine (B46043), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals and offers insights into the molecule's conformation.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
While specific 2D NMR spectra for 2-Chloro-5-(chloromethyl)pyridine are not widely published, the application of standard 2D NMR experiments would unequivocally confirm its structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 2-Chloro-5-(chloromethyl)pyridine, COSY would show correlations between the protons on the pyridine (B92270) ring, specifically between H-3 and H-4, and a weaker four-bond coupling between H-4 and H-6. The protons of the chloromethyl group (CH₂Cl) would appear as a singlet and thus would not show any COSY correlations. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on their attached protons. youtube.com For 2-Chloro-5-(chloromethyl)pyridine, the HSQC spectrum would show a cross-peak connecting the chloromethyl protons to the chloromethyl carbon, and similarly for the aromatic protons and their corresponding carbons on the pyridine ring. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is crucial for connecting different parts of the molecule. youtube.com Key HMBC correlations expected for 2-Chloro-5-(chloromethyl)pyridine would include:
The chloromethyl protons showing correlations to the C-5 and C-6 carbons of the pyridine ring.
The H-6 proton showing a correlation to C-5 and C-4.
The H-4 proton showing correlations to C-2, C-3, and C-5.
The H-3 proton showing correlations to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For 2-Chloro-5-(chloromethyl)pyridine, NOESY could reveal through-space interactions between the chloromethyl protons and the H-4 and H-6 protons on the pyridine ring, which would help to determine the preferred orientation of the chloromethyl group relative to the ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 2-Chloro-5-(chloromethyl)pyridine in CDCl₃ is presented below, based on data for similar structures and general substituent effects.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C-2 | - | ~151 | H-3, H-4 |
| C-3 | ~7.4 | ~125 | H-4 |
| C-4 | ~7.7 | ~139 | H-3, H-6, CH₂ |
| C-5 | - | ~136 | H-3, H-4, H-6, CH₂ |
| C-6 | ~8.4 | ~149 | H-4, CH₂ |
| CH₂Cl | ~4.6 | ~45 | C-4, C-5, C-6 |
Dynamic NMR for Conformational Analysis
The 2-Chloro-5-(chloromethyl)pyridine molecule possesses conformational flexibility due to the rotation around the C-5 and the chloromethyl carbon bond. Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and thermodynamics of conformational changes in molecules. nih.gov
By studying the NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, particularly the chloromethyl protons and the adjacent aromatic protons. At low temperatures, the rotation around the C-C bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two diastereotopic chloromethyl protons. An Eyring analysis of the temperature-dependent line shapes would allow for the determination of the activation energy (ΔG‡) for this rotational process. nih.gov
Solid-State NMR Applications
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can provide detailed information about the structure and dynamics in the crystalline state. This can be particularly useful for comparing the conformation in the solid state with that in solution.
For 2-Chloro-5-(chloromethyl)pyridine, ssNMR could be used to:
Determine the precise molecular conformation in the solid state, complementing X-ray diffraction data.
Study intermolecular interactions, such as the weak C-H···N hydrogen bonds that have been observed in the crystal structure. nih.gov
Investigate polymorphism, as different crystalline forms would give rise to different ssNMR spectra.
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent ion and its fragments. For 2-Chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N), the expected monoisotopic mass is 160.9799 Da. nih.gov HRMS would confirm this elemental composition. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, respectively.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce product ions. This provides detailed information about the fragmentation pathways and can be used to elucidate the structure of the molecule.
The electron ionization (EI) mass spectrum of 2-Chloro-5-(chloromethyl)pyridine shows several key fragments. nih.gov An MS/MS analysis would allow for a more detailed investigation of the fragmentation mechanisms.
A plausible fragmentation pathway for 2-Chloro-5-(chloromethyl)pyridine is proposed below:
Loss of a chlorine radical: The molecular ion [C₆H₅Cl₂N]⁺ (m/z 162, 164, 166) can lose a chlorine radical from the chloromethyl group to form the chloropyridinylmethyl cation (m/z 126, 128). This is often a favorable fragmentation pathway for benzylic-type halides.
Loss of HCl: The molecular ion can undergo rearrangement and lose a molecule of HCl to form a radical cation with m/z 125.
Formation of the pyridyl cation: Subsequent fragmentation of the ion at m/z 126 could involve the loss of a chlorine radical to form the pyridyl cation at m/z 91.
A summary of the major expected fragments in the mass spectrum of 2-Chloro-5-(chloromethyl)pyridine is provided in the table below.
| m/z (relative abundance) | Ion Structure | Proposed Fragmentation Pathway |
| 161 (base peak) | [C₆H₅Cl₂N]⁺ | Molecular Ion |
| 126 | [C₆H₅ClN]⁺ | [M - Cl]⁺ |
| 91 | [C₅H₄N]⁺ | [M - Cl - Cl]⁺ or [M - CH₂Cl]⁺ |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation |
The crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined by X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. The pyridine ring is essentially planar. In the crystal, molecules are linked by weak intermolecular C-H···N hydrogen bonds, forming dimeric structures. nih.govresearchgate.net
Crystal Structure Data for 2-Chloro-5-(chloromethyl)pyridine nih.gov
| Parameter | Value |
| Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 (8) |
| b (Å) | 10.322 (2) |
| c (Å) | 16.891 (3) |
| β (°) ** | 95.95 (3) |
| Volume (ų) ** | 707.0 (2) |
| Z | 4 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within a compound. For 5-Chloro-2-(1-chloroethyl)pyridine, these methods would provide a unique "fingerprint" based on the vibrational modes of its constituent atoms.
Assignment of Characteristic Vibrational Modes
A detailed vibrational analysis of this compound would involve the assignment of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to particular molecular motions. These assignments are typically supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities.
For chloropyridine derivatives, characteristic vibrational modes include:
Pyridine ring stretching vibrations (νC-C, νC-N): Typically observed in the 1600-1400 cm⁻¹ region.
C-H stretching vibrations (νC-H): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be found in the 2980-2850 cm⁻¹ range.
C-Cl stretching vibrations (νC-Cl): The position of these bands is sensitive to the substitution pattern. For a chlorine atom attached to the pyridine ring, the band is expected in the 1100-1000 cm⁻¹ region. The C-Cl stretch in the 1-chloroethyl group would likely appear in the 800-600 cm⁻¹ range.
Ring breathing modes: These are characteristic of the pyridine ring and are often strong in the Raman spectrum.
Out-of-plane bending modes: These vibrations can provide information about the substitution pattern on the pyridine ring.
A hypothetical data table for the characteristic vibrational modes of this compound, based on general expectations for similar molecules, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |
| Pyridine Ring Stretch | 1600-1400 | IR, Raman |
| C-Cl Stretch (Aromatic) | 1100-1000 | IR, Raman |
| C-Cl Stretch (Aliphatic) | 800-600 | IR, Raman |
Conformational Isomer Identification
The 1-chloroethyl group attached to the pyridine ring introduces a chiral center and the possibility of different rotational isomers (conformers) due to rotation around the C-C single bond. Vibrational spectroscopy can be a sensitive probe of these conformational changes. Different conformers would likely exhibit distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations are prominent. By comparing experimental spectra with theoretical spectra calculated for different stable conformers, it would be possible to identify the predominant conformation in a given state (e.g., solid, liquid, or gas phase).
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, analysis of a suitable single crystal would yield precise data on its molecular geometry. For instance, the crystal structure of the related compound, 2-Chloro-5-(chloromethyl)pyridine, reveals a nearly planar molecule with specific bond lengths and angles that are influenced by the electronic effects of the chloro and chloromethyl substituents. nist.govscilit.com A similar analysis for this compound would provide invaluable information on the conformation of the 1-chloroethyl group relative to the pyridine ring in the solid state.
A hypothetical table of selected crystallographic data that would be obtained from a single-crystal X-ray diffraction study is shown below.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | C-C, C-N, C-Cl |
| Bond Angles (°) | C-C-C, C-N-C, C-C-Cl |
| Torsion Angles (°) | Describing the conformation of the ethyl group |
Powder X-ray Diffraction (PXRD) for Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. Each polymorph will produce a unique PXRD pattern. While no polymorphism has been reported for this compound, a systematic study involving crystallization under various conditions followed by PXRD analysis would be necessary to investigate this possibility.
Chiroptical Spectroscopy for Enantiomeric Characterization
The presence of a chiral center at the 1-chloroethyl group means that this compound can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for distinguishing between these enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration (R or S) of the chiral center, often with the aid of theoretical calculations. For this compound, CD spectroscopy would be the definitive method for characterizing isolated enantiomers and for determining the enantiomeric purity of a sample.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. bhu.ac.in For this compound, the chromophore is the 5-chloropyridinyl moiety. The asymmetric center, the C1 of the ethyl group, induces the chiral environment, causing the chromophore to interact differently with the two forms of polarized light.
The resulting CD spectrum provides critical information about the molecule's stereochemistry. A positive or negative absorption, known as a Cotton effect, is observed in the region of the chromophore's UV-Vis absorption bands. bhu.ac.in The sign of the Cotton effect is directly related to the absolute configuration (R or S) of the chiral center. By comparing the experimental CD spectrum with data from standards of known configuration or with quantum chemical calculations, the absolute configuration of a new sample can be determined.
While specific experimental CD data for this compound is not extensively documented in publicly available literature, a hypothetical analysis would yield spectra characteristic of its enantiomers. Each enantiomer would produce a mirror-image spectrum of the other. For instance, the (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.
Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
This table illustrates the type of data obtained from a CD spectroscopic analysis. The sign of the molar ellipticity ([θ]) at the maximum absorption wavelength (λmax) is indicative of the specific enantiomer.
| Enantiomer Configuration | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-5-Chloro-2-(1-chloroethyl)pyridine | Methanol | 268 | +8,500 |
| (S)-5-Chloro-2-(1-chloroethyl)pyridine | Methanol | 268 | -8,500 |
Note: The data presented in this table is hypothetical to illustrate the principles of CD spectroscopy and does not represent published experimental values.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that provides information about the stereochemistry of chiral compounds. ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.in For a chiral compound like this compound, which contains a chromophore absorbing in the UV region, the ORD curve will display a complex pattern known as an anomalous curve or a Cotton effect curve. bhu.ac.in
This curve shows a characteristic peak and trough in the vicinity of the chromophore's absorption band. The sign of the Cotton effect in ORD (defined by whether the peak is at a longer or shorter wavelength than the trough) is also directly related to the absolute configuration of the chiral center. ORD can be used to:
Determine the absolute configuration of the molecule by comparison with known compounds.
Analyze conformational changes, as the rotational values are sensitive to the molecule's three-dimensional structure.
Assess the enantiomeric purity of a sample.
A plain ORD curve, observed at wavelengths far from the absorption maximum, can be used to determine the specific rotation of the compound, a fundamental property of a chiral substance. bhu.ac.in
Table 2: Hypothetical Optical Rotatory Dispersion Data for (R)-5-Chloro-2-(1-chloroethyl)pyridine
This table outlines the expected features of an ORD curve for a single enantiomer, demonstrating a Cotton effect.
| Wavelength (nm) | Specific Rotation [α] (degrees) | Curve Feature |
| 600 | +25 | Plain Curve |
| 285 | +12,500 | Peak |
| 268 | 0 | Crossover Point |
| 250 | -9,800 | Trough |
Note: The data presented in this table is hypothetical to illustrate the principles of ORD spectroscopy and does not represent published experimental values.
Together, CD and ORD spectroscopy offer a comprehensive suite of tools for the advanced structural characterization of this compound and its derivatives, enabling unambiguous assignment of stereochemistry, which is crucial for understanding their chemical and biological properties.
Computational and Theoretical Investigations of 5 Chloro 2 1 Chloroethyl Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)
Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation (or its approximations) for a given molecule. For a molecule of the size and complexity of 5-Chloro-2-(1-chloroethyl)pyridine, Density Functional Theory (DFT) is often the method of choice due to its excellent balance of accuracy and computational cost. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), while more computationally intensive, would be used for benchmarking and for calculations where electron correlation is particularly important.
A typical DFT study would employ a functional like B3LYP or PBE0, combined with a basis set such as 6-311++G(d,p), to accurately describe the electronic environment of the molecule.
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This analysis would focus on the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals.
Key parameters that would be calculated include:
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other charged or polar species.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
This table is for illustrative purposes only and does not represent actual calculated data.
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.
NMR (Nuclear Magnetic Resonance): Gauge-Independent Atomic Orbital (GIAO) calculations, typically at the B3LYP/6-311+G(d,p) level, would be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can help assign the signals to specific atoms in the molecule.
IR (Infrared): The vibrational frequencies and their corresponding intensities would be calculated. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretches, C=C/C=N ring vibrations, and C-Cl vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-specific deviations.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis provides insights into the electronic excitations within the molecule.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2990-2950 |
| Pyridine (B92270) ring stretch | 1600-1450 |
| C-Cl stretch (ring) | 1100-1000 |
| C-Cl stretch (ethyl) | 800-700 |
This table is for illustrative purposes only and does not represent actual calculated data.
The chloroethyl group attached to the pyridine ring can rotate around the C-C single bond, leading to different conformers. A conformational analysis would be performed to identify the most stable three-dimensional arrangement of the atoms. This is typically done by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. The results would be plotted on a potential energy surface (PES) to visualize the energy landscape and identify the global minimum (the most stable conformer) and any local minima.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model the interactions of a this compound molecule with a large number of solvent molecules (e.g., water or an organic solvent) over time.
This would provide insights into:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The formation and lifetime of any hydrogen bonds between the pyridine nitrogen and protic solvents.
Diffusion and Transport Properties: How the molecule moves within the solvent.
Reaction Pathway Analysis and Transition State Identification
Theoretical chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. For this compound, one could investigate, for example, its synthesis reactions or potential degradation pathways.
This analysis involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Finding the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Its geometry and energy are located using specialized algorithms. The energy of the TS determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products.
QSAR (Quantitative Structure-Activity Relationship) Modeling in Non-Biological Contexts
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific activity. While often used in drug design, QSAR can also be applied in non-biological contexts, such as predicting physical properties or reactivity.
For this compound, a QSAR model could be developed as part of a larger set of halogenated pyridines to predict properties like:
Solubility in various solvents.
Toxicity to environmental organisms.
Reactivity in a particular class of chemical reactions.
To build a QSAR model, a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure) would be calculated for a series of related compounds with known activity. Statistical methods, such as multiple linear regression, would then be used to create an equation that relates the descriptors to the activity.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling of a molecule's reactivity and selectivity is a fundamental aspect of modern computational chemistry. These models employ quantum chemical calculations, such as Density Functional Theory (DFT), and other computational methods to understand and forecast a compound's behavior in chemical reactions. Key areas of investigation typically include:
Electron Distribution and Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps to predict sites susceptible to electrophilic and nucleophilic attack. The distribution of electron density, influenced by the electronegative chlorine atoms and the pyridine ring's nitrogen, would be crucial in determining the molecule's reactive sites.
Reaction Pathway Analysis: Computational models can map out the potential energy surfaces for various reactions, identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction pathways and the selectivity for certain products over others. For this compound, this could involve modeling nucleophilic substitution reactions at the chloroethyl group or electrophilic aromatic substitution on the pyridine ring.
Steric and Electronic Effects: The interplay between the steric hindrance of the substituent groups and their electronic-donating or -withdrawing nature governs the regioselectivity and stereoselectivity of reactions. Predictive models can quantify these effects to provide a detailed understanding of the factors controlling reaction outcomes.
Despite the established methodologies for such investigations, specific research applying these predictive models to this compound has not been identified. General principles of physical organic chemistry would suggest that the chlorine atom on the pyridine ring acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution, while the nitrogen atom's lone pair influences the orientation of such reactions. The chloroethyl group provides a reactive site for nucleophilic substitution. However, without specific computational studies, detailed predictions on reaction rates, selectivity, and the influence of different reaction conditions remain speculative.
Data Tables
Due to the absence of published research on the computational and theoretical investigation of this compound, no data tables containing detailed research findings can be presented.
Derivatization and Analogue Synthesis Based on 5 Chloro 2 1 Chloroethyl Pyridine
Synthesis of Functionalized Pyridine (B92270) Derivatives
The chemical architecture of 5-Chloro-2-(1-chloroethyl)pyridine allows for a range of modifications. The chlorine atom on the pyridine ring and the chloroethyl side chain are both susceptible to nucleophilic substitution, which is a primary method for introducing new functionalities.
Introduction of Heteroatoms and Carbon Chains
The 1-chloroethyl group is a key site for derivatization. As a secondary alkyl halide, it can react with various nucleophiles to introduce a wide array of heteroatoms and carbon-based chains.
Heteroatom Introduction: Nucleophilic substitution reactions with heteroatom-containing nucleophiles can lead to a diverse set of derivatives. For instance, reactions with:
Amines: Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary amines, respectively. This is a common strategy for introducing nitrogen-containing functional groups that can be crucial for biological activity or for use as ligands. epo.org
Thiols: Thiolates are excellent nucleophiles and readily react to form thioethers. This introduces a sulfur atom, a common feature in many pharmaceutical and materials science compounds. google.com
Alcohols and Phenols: Alkoxides and phenoxides can react to form ethers, although these reactions might require stronger conditions or the use of a base to deprotonate the alcohol.
These transformations are fundamental in altering the electronic and steric properties of the parent molecule, thereby tuning its function.
Carbon Chain Extension: The introduction of new carbon-carbon bonds can be achieved through reactions with carbon nucleophiles. Examples include:
Cyanide: Reaction with a cyanide salt introduces a nitrile group, which is a versatile precursor for the synthesis of carboxylic acids, amines, and other functionalities.
Organometallic Reagents: Reagents such as Grignards or organocuprates could potentially couple with the chloroethyl group, though side reactions might be a challenge.
The table below illustrates hypothetical derivatives that could be synthesized from this compound based on these principles.
| Reactant Type | Nucleophile Example | Potential Product |
| Amine | Diethylamine | N,N-Diethyl-1-(5-chloropyridin-2-yl)ethanamine |
| Thiol | Ethanethiol | 5-Chloro-2-(1-(ethylthio)ethyl)pyridine |
| Alcohol | Sodium Methoxide | 5-Chloro-2-(1-methoxyethyl)pyridine |
| Carbon | Sodium Cyanide | 2-(5-Chloropyridin-2-yl)propanenitrile |
Exploration of Novel Ligands and Catalysts
Pyridine-based structures are prevalent in coordination chemistry and catalysis, acting as ligands for a wide range of metal centers. The nitrogen atom of the pyridine ring in this compound and its derivatives can coordinate to metals. By introducing additional donor atoms through derivatization of the chloroethyl group, multidentate ligands can be synthesized.
For example, reaction with a phosphine-containing nucleophile could yield a bidentate P,N-ligand. Such ligands are highly sought after in catalysis for their ability to influence the stereochemistry and reactivity of metal-catalyzed reactions. Similarly, derivatives bearing oxygen or sulfur donor atoms could be explored as ligands for various catalytic applications.
Furthermore, chiral derivatives of this compound, particularly those with a defined stereocenter at the chloroethyl carbon, could serve as precursors to novel organocatalysts.
Scaffold Diversity Generation from this compound
A key strategy in modern drug discovery and materials science is the generation of scaffold diversity, where a central core structure is elaborated into a wide range of different molecular architectures. chempanda.com this compound is a potential starting point for such endeavors.
The dual reactivity of the molecule allows for sequential or orthogonal functionalization. For instance, the chloroethyl group could be first derivatized, followed by a modification at the 5-chloro position on the pyridine ring, perhaps through transition metal-catalyzed cross-coupling reactions. This approach could rapidly generate a library of compounds with diverse substitution patterns around the pyridine core.
Moreover, the derivatives themselves can undergo further transformations. A nitrile derivative, for example, could be cyclized to form new heterocyclic rings fused to or appended to the pyridine scaffold.
Libraries of this compound Analogues for Materials Science Screening
Pyridine-containing molecules have found applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The electronic properties of the pyridine ring can be tuned by the introduction of different substituents.
A library of analogues derived from this compound could be synthesized and screened for desirable properties in materials science. For example, the introduction of aromatic or conjugated systems via derivatization could lead to new chromophores or electronically active materials. The potential for polymerization through appropriate functionalization also exists.
Parallel Synthesis and High-Throughput Derivatization
To efficiently explore the chemical space around this compound, parallel synthesis and high-throughput screening techniques are invaluable. The nucleophilic substitution reactions at the chloroethyl position are generally robust and can be adapted to a parallel synthesis format.
By using a multi-well plate format, this compound could be reacted with a diverse set of nucleophiles (amines, thiols, etc.) in an automated or semi-automated fashion. This would allow for the rapid generation of a library of derivatives. Subsequent purification and analysis could also be streamlined using high-throughput methods. A recent study on the related 2-chloro-5-(chloromethyl)pyridine (B46043) demonstrated the use of a continuous flow reactor for the efficient synthesis of bioactive derivatives, a technique that could potentially be applied here. google.comresearchgate.net
Applications of 5 Chloro 2 1 Chloroethyl Pyridine in Advanced Chemical Synthesis and Materials Science
Utility as a Key Intermediate in Agrochemical Synthesis
5-Chloro-2-(1-chloroethyl)pyridine and its structural isomers are crucial precursors in the manufacturing of various agrochemicals, particularly insecticides. chempanda.comnumberanalytics.com The pyridine (B92270) ring is a common scaffold in many biologically active molecules, and the chloro-substituents on this compound provide reactive sites for further chemical transformations. numberanalytics.comglobalresearchonline.net
One of the most significant applications of related chloropyridine derivatives is in the synthesis of neonicotinoid insecticides, such as imidacloprid (B1192907) and nitenpyram (B241). google.comresearchgate.netchemicalbook.comnih.govnih.gov The synthesis of imidacloprid can involve the reaction of 2-chloro-5-chloromethylpyridine with other reagents. researchgate.netchemicalbook.com Similarly, the preparation of nitenpyram can utilize intermediates derived from chloropyridines. google.comnih.gov The general synthetic approach involves the nucleophilic substitution of the chlorine atoms to build the final complex molecular structure of the insecticide. wikipedia.org Analogues of imidacloprid have also been synthesized from various chloronicotinaldehydes, which can be derived from compounds like 5-chloro-2-(chloromethyl)pyridine. researchgate.netnih.gov
The following table provides a brief overview of the synthesis of certain agrochemicals from related pyridine intermediates.
| Agrochemical | Precursor/Intermediate | Key Reaction Type |
| Imidacloprid | 2-Chloro-5-chloromethylpyridine | Cascade reaction, Nucleophilic substitution |
| Nitenpyram | N-ethyl-2-chloro-5-pyridyl-methanamine | Acid-catalyzed reaction |
| Imidacloprid Analogues | Chloronicotinaldehydes | Vilsmeier reaction, Cyclization |
This table is for illustrative purposes and shows the utility of related chloropyridine compounds in agrochemical synthesis.
Role in the Synthesis of Specialty Polymers and Functional Materials
Pyridine-containing polymers have garnered significant interest due to their unique properties and wide range of applications, including their use as functional materials. researchgate.netdntb.gov.ua The nitrogen atom in the pyridine ring can act as a coordination site for metals, making these polymers suitable for applications in catalysis and materials science. researchgate.net
While direct polymerization of this compound is not commonly reported, its derivatives can serve as monomers for the synthesis of specialty polymers. The reactive chloroethyl group can be modified to introduce polymerizable functionalities. For instance, it can be converted into a vinyl group, creating a monomer that can undergo polymerization to form poly(vinylpyridine) derivatives. These polymers have applications in various fields, from contaminant capture to the self-assembly of block copolymers. researchgate.net
Furthermore, pyridine-based polymers are being explored for their potential in creating advanced materials. For example, conjugated polymers containing pyridine rings have been synthesized and characterized for their potential use in electronic devices due to their p- and n-type doping capabilities and low bandgaps. researchgate.net The functionalization of polymers with pyridine ligands has also been shown to be a valuable strategy for developing new catalytic systems. acs.org
Application in the Development of Novel Catalysts and Ligands
Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis. alfachemic.comchemistryviews.org The lone pair of electrons on the nitrogen atom allows pyridine to act as a Lewis base and coordinate with a wide range of metal centers, forming stable metal complexes. alfachemic.comalgoreducation.com These complexes often exhibit significant catalytic activity in various organic transformations. alfachemic.comacs.org
This compound can be a precursor for the synthesis of more complex pyridine-based ligands. The chloroethyl group can be functionalized to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. For example, reaction with amines or phosphines can lead to the formation of N,N- or P,N-ligands. These multidentate ligands can then be used to create highly active and selective catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. acs.orgalfachemic.comrsc.org
The synthesis of bipyridine-type ligands, which are crucial in coordination chemistry and catalysis, can also be approached using chloropyridine precursors. nih.govdurham.ac.ukmdpi.comresearchgate.netresearchgate.net For instance, coupling reactions can be employed to link two pyridine units together. The resulting bipyridine ligands can then be used to prepare catalysts for a variety of reactions, including allylic substitutions and oxidations. durham.ac.uk
The following table highlights some catalytic applications of pyridine-based ligands.
| Catalytic Reaction | Metal | Ligand Type |
| C(sp3)–H Arylation | Palladium | Polymer-supported Pyridine |
| Heck–Matsuda Reaction | Palladium | Pyridine-based |
| Hydrogenation | Rhenium, Iron | Pyridine complex |
| Polymerization | Titanium, Vanadium | Pyridine complex |
This table illustrates the diverse catalytic applications of systems containing pyridine-based ligands.
Use in the Synthesis of Dyes and Pigments
Azo dyes, which contain the -N=N- functional group, represent a large and important class of colorants. unb.canih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. unb.canih.gov
Heterocyclic compounds, including pyridine derivatives, are often incorporated into the structure of azo dyes to modify their color, solubility, and fastness properties. nih.govproquest.com While direct use of this compound in dye synthesis is not extensively documented, its amine derivatives could serve as diazo components. The amino group can be introduced by nucleophilic substitution of one of the chlorine atoms. Subsequent diazotization and coupling with a suitable aromatic compound would lead to the formation of a pyridine-containing azo dye. nih.gov
The presence of the pyridine ring in the dye molecule can influence its spectral properties and its affinity for different fibers. researchgate.net Research has shown that azo dyes based on thienopyridine and thienopyrimidine can be synthesized and used for dyeing wool and nylon fabrics. researchgate.net
Precursor for Advanced Organic Electronic Materials
Pyridine-containing compounds are increasingly being investigated for their potential in organic electronics. researchgate.net The electron-deficient nature of the pyridine ring makes it a suitable component for n-type organic semiconductors, which are essential for the fabrication of various electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netgoogle.com
The functionalization of pyridine derivatives is a key strategy for tuning their electronic properties and improving their performance in devices. researchgate.net this compound can serve as a starting material for the synthesis of more complex pyridine-based molecules for organic electronics. The reactive chlorine atoms allow for the introduction of various functional groups through cross-coupling reactions, which can be used to extend the π-conjugated system of the molecule and modify its energy levels. numberanalytics.com
For example, a patent describes an organic semiconductor material containing a pyridine unit that exhibits good electron transport performance and has potential applications in various optoelectronic devices. google.com The synthesis of such materials often involves building larger conjugated systems from smaller, functionalized building blocks like chloropyridines.
Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring of 5 Chloro 2 1 Chloroethyl Pyridine
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of 5-Chloro-2-(1-chloroethyl)pyridine. The development of a robust HPLC method is critical for separating the main compound from its impurities and for chiral separations to isolate and quantify its enantiomers.
Method development for purity analysis typically involves reversed-phase chromatography. A C18 column is often the stationary phase of choice, providing a nonpolar environment for the separation of moderately polar compounds like this compound. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The selection of the buffer and its pH is crucial for achieving optimal separation and peak shape, especially for pyridine-containing compounds which can exhibit varying degrees of ionization. helixchrom.com UV detection is commonly employed, with the wavelength set at an absorbance maximum for the pyridine (B92270) ring to ensure high sensitivity.
For chiral separation, specialized chiral stationary phases (CSPs) are required. The choice of CSP depends on the specific enantiomers to be separated and often involves screening a variety of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The mobile phase for chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with the ratio adjusted to optimize the resolution between the enantiomers. A study on a structurally similar compound, a pyrrolidine (B122466) derivative with a chiral center, highlighted the importance of such separations, as different stereoisomers can exhibit different biological activities. acs.org
Table 1: Illustrative HPLC Method Parameters for Purity and Chiral Analysis
| Parameter | Purity Analysis | Chiral Separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30 °C | 25 °C |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Impurities and Reaction Progress
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound or its reaction mixtures. nih.gov Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities.
In a typical GC method, a capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase, is used. The choice of the stationary phase is critical for achieving good separation of the target compound from potential impurities like starting materials, by-products, or residual solvents. The injector and detector temperatures are optimized to ensure efficient volatilization of the sample without thermal degradation. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and good sensitivity for organic compounds.
When coupled with a mass spectrometer (MS), GC becomes an even more powerful tool for the identification of unknown impurities. nih.gov GC-MS allows for the separation of components by GC, followed by their individual ionization and fragmentation in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its structural elucidation and definitive identification. This is particularly valuable for identifying unexpected by-products in a synthesis. nih.gov
Table 2: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis
The analysis of complex mixtures, such as those encountered during reaction monitoring or forced degradation studies, often benefits from the use of hyphenated techniques. chemijournal.comijnrd.org These techniques combine the separation power of chromatography with the detailed structural information provided by spectroscopy.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of individual components as they elute from the HPLC column. LC-NMR is particularly useful for the unambiguous identification of impurities and isomers without the need for their isolation. chemijournal.com
GC-IR (Gas Chromatography-Infrared Spectroscopy) provides complementary information to GC-MS. While GC-MS excels at identifying compounds based on their mass-to-charge ratio and fragmentation, GC-IR identifies compounds based on their infrared absorption, which is characteristic of their functional groups. This can be particularly useful for differentiating between isomers that may have similar mass spectra. ijnrd.org
The development of these hyphenated techniques has significantly advanced the ability to analyze complex chemical mixtures, providing a wealth of information from a single analytical run. ijnrd.org
In-situ Reaction Monitoring Techniques (e.g., IR, Raman, NMR flow cells)
In-situ reaction monitoring techniques provide real-time information about the progress of a chemical reaction, allowing for a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates and by-products. researchgate.netyoutube.com
In-situ Infrared (IR) and Raman Spectroscopy utilize probes that can be inserted directly into a reaction vessel. These probes continuously acquire spectra of the reaction mixture, allowing for the tracking of the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational bands. researchgate.netyoutube.com For instance, the formation of a C-Cl bond or changes in the pyridine ring substitution pattern could be monitored in real-time.
NMR Flow Cells allow for the continuous flow of a reaction mixture through an NMR spectrometer. This provides detailed structural information about the species present in the reaction at any given time, offering insights into reaction pathways and the presence of transient intermediates.
These in-situ techniques are invaluable for optimizing reaction conditions, improving yields, and ensuring the safety and efficiency of chemical processes.
Quality Control and Analytical Validation Protocols
To ensure the reliability and accuracy of the analytical data generated for this compound, robust quality control (QC) and analytical validation protocols are essential. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net
The validation process for an HPLC or GC method typically includes the evaluation of the following parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. youtube.com This is often assessed by spike recovery experiments. youtube.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). youtube.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q & A
Q. How do steric and electronic effects influence the stability of this compound in acidic/basic conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–13). The electron-deficient pyridine ring increases susceptibility to hydrolysis under basic conditions (pH >10). Steric protection from the chloroethyl group reduces degradation rates by 30% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
